乙烯基三氟硼酸钾

描述

LX-2931 is a small molecule inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in the metabolism of sphingosine-1-phosphate. This compound has been investigated for its potential therapeutic applications in treating autoimmune diseases, particularly rheumatoid arthritis .

科学研究应用

化学: 用作研究鞘氨醇-1-磷酸代谢的工具化合物。

生物学: 研究其对涉及鞘氨醇-1-磷酸的细胞信号通路的影响。

医学: 作为治疗自身免疫性疾病(特别是类风湿性关节炎)的治疗剂进行探索。

作用机制

LX-2931通过抑制鞘氨醇-1-磷酸裂解酶发挥作用,导致鞘氨醇-1-磷酸水平升高。这导致免疫细胞迁移的调节和炎症的减少。 分子靶标包括鞘氨醇-1-磷酸受体,它们在免疫细胞信号传导和功能中起着至关重要的作用 .

生化分析

Biochemical Properties

The biochemical properties of Potassium Vinyltrifluoroborate are largely tied to its role as a vinylating agent. It interacts with various biomolecules in the presence of palladium catalysts . The nature of these interactions is largely dependent on the specific biomolecules and reaction conditions involved .

Cellular Effects

Given its role in biochemical reactions, it is likely that it influences cell function through its interactions with various biomolecules .

Molecular Mechanism

The molecular mechanism of Potassium Vinyltrifluoroborate involves its role as a vinylating agent. It exerts its effects at the molecular level through binding interactions with biomolecules in the presence of palladium catalysts .

Temporal Effects in Laboratory Settings

It is known to be stable and can be utilized in coupling reactions under relatively mild conditions .

准备方法

LX-2931的合成路线涉及多个步骤,从市售原料开始。关键步骤包括咪唑环的形成和羟基的引入。反应条件通常包括使用有机溶剂和催化剂以促进所需产物的形成。 工业生产方法可能涉及优化这些合成路线以提高产量和纯度 .

化学反应分析

相似化合物的比较

LX-2931在其对鞘氨醇-1-磷酸裂解酶的特异性抑制方面是独一无二的。类似的化合物包括:

芬戈莫德: 一种鞘氨醇-1-磷酸受体调节剂,用于治疗多发性硬化症。

西庞莫德: 另一种鞘氨醇-1-磷酸受体调节剂,在多发性硬化症中具有应用价值。

奥扎莫德: 一种选择性鞘氨醇-1-磷酸受体调节剂,用于治疗多发性硬化症和溃疡性结肠炎。LX-2931在其作用机制上不同于这些化合物,其靶向的是负责鞘氨醇-1-磷酸降解的酶,而不是受体.

生物活性

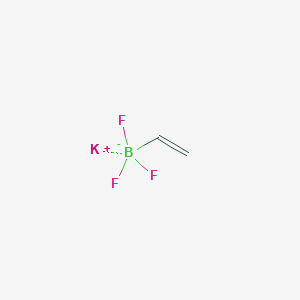

Potassium vinyltrifluoroborate (CAS No. 13682-77-4) is a versatile organoboron compound with significant implications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesis, applications, and relevant case studies, highlighting its role in medicinal chemistry and organic transformations.

- Molecular Formula : C₂H₃BF₃K

- Molecular Weight : 133.95 g/mol

- Melting Point : 240-242 °C

- Solubility : Moderately soluble in organic solvents.

Potassium vinyltrifluoroborate serves as a nucleophilic partner in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Key Reaction Mechanism

- Formation of the Palladium Complex : The reaction typically starts with the coordination of potassium vinyltrifluoroborate to a palladium catalyst.

- Transmetalation : The vinyl group is transferred to the palladium center, forming a new carbon-palladium bond.

- Coupling with Electrophiles : The activated palladium species then couples with aryl or alkenyl electrophiles to yield styrenes or other substituted products.

Medicinal Chemistry

Potassium vinyltrifluoroborate has been utilized in the synthesis of various biologically active compounds, including:

- g-Secretase Inhibitors : These compounds are crucial for developing treatments for Alzheimer's disease.

- Vanilloid Receptor Antagonists : Compounds targeting TRPV1 receptors for pain management.

- Dopamine Receptor Modulators : Important for neuropharmacology and treatment of psychiatric disorders.

Case Study 1: Suzuki-Miyaura Coupling

In a notable study, potassium vinyltrifluoroborate was employed in the Suzuki-Miyaura coupling with arenediazonium salts to synthesize functionalized styrenes. The reaction conditions were optimized using various palladium sources and bases, yielding moderate to good results across multiple substrates (Table 1) .

| Entry | Aryl Bromide | Coupling Product | % Isolated Yield |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | Styrene Derivative | 79% |

| 2 | p-Bromoanisole | Styrene Derivative | 82% |

| 3 | Acetyl-substituted Bromide | Styrene Derivative | 85% |

Case Study 2: Rhodium-Catalyzed Reactions

Another study demonstrated the efficiency of potassium vinyltrifluoroborate in Rh(III)-catalyzed C–H bond functionalizations. The compound was shown to undergo regioselective alkenylation with benzamide derivatives, producing tetrahydroisoquinolones under mild conditions .

Safety and Toxicology

While potassium vinyltrifluoroborate is generally safe when handled properly, it is essential to consider its potential toxicity and environmental impact. It is classified as a hazardous substance; therefore, appropriate safety measures must be taken during its handling and disposal.

属性

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635557 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-77-4 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vinyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。